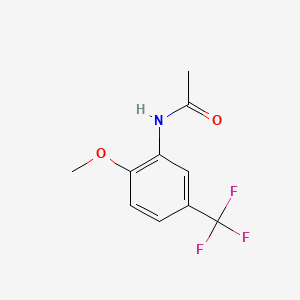

N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide moiety attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction can be summarized as follows:

Starting Materials: 2-methoxy-5-(trifluoromethyl)aniline and acetic anhydride.

Reaction Conditions: Reflux in the presence of pyridine.

Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-methoxy-5-(trifluoromethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the prominent applications of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is in cancer therapy. Research indicates that derivatives of this compound can inhibit the raf kinase pathway, which is crucial in the development of several solid tumors, including lung, pancreatic, and colon cancers. The inhibition of raf kinase is particularly relevant as it disrupts the signal transduction pathways that promote tumor growth and survival . This compound's ability to target specific cancer pathways positions it as a potential therapeutic agent in oncology.

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may act as inhibitors of inflammatory mediators, which can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .

Neuroprotective Effects

Recent investigations suggest that derivatives of this compound may possess neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s by mitigating oxidative stress and neuronal apoptosis .

Herbicide Development

This compound has been studied for its efficacy as a herbicide. Its structural properties allow it to interact with specific biological targets in plants, leading to effective weed control while minimizing harm to crops . The development of such agrochemicals is critical for sustainable agriculture practices.

Fungicide Activity

In addition to herbicidal applications, this compound has been evaluated for its fungicidal properties. It shows promise in controlling fungal pathogens that affect crops, thereby enhancing agricultural productivity .

Chemical Properties and Safety

The chemical structure of this compound contributes to its stability and reactivity profile, which are essential for its application in various fields. The compound has a molecular formula of C9H9F3N2O and a molecular weight of 218.18 g/mol. Safety data indicates that it poses certain hazards, including acute toxicity through inhalation and skin contact, necessitating proper handling protocols in laboratory settings .

Case Study: Inhibition of Raf Kinase

A detailed study focused on the synthesis and evaluation of this compound derivatives revealed their potential as raf kinase inhibitors. The study demonstrated that these compounds could significantly reduce cell proliferation in various cancer cell lines, highlighting their therapeutic potential against solid tumors .

Case Study: Agricultural Applications

Another study assessed the herbicidal activity of this compound in field trials. Results indicated effective weed suppression with minimal impact on non-target species, suggesting its viability as an environmentally friendly herbicide option .

Mecanismo De Acción

The mechanism of action of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Methoxyphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

N-(2-Methoxy-5-fluorophenyl)acetamide: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

N-(2-Methoxy-5-chlorophenyl)acetamide:

Uniqueness

N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a unique structure that combines a methoxy group and a trifluoromethyl group on a phenyl ring, linked to an acetamide moiety. This combination is hypothesized to enhance its biological properties, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is reported to bind to various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: It may act on G-protein-coupled receptors (GPCRs), influencing signaling pathways critical for various physiological responses .

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Mycobacterium tuberculosis | 4 |

These results suggest that the compound exhibits moderate antimicrobial activity, particularly against M. tuberculosis, making it a candidate for further development as an antitubercular agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the caspase pathway:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| PC3 (Prostate Cancer) | 20 | Apoptosis Induction |

| MCF7 (Breast Cancer) | 15 | Apoptosis Induction |

| SKNMC (Neuroblastoma) | 25 | Apoptosis Induction |

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

-

Antitubercular Activity Study:

A study focused on the synthesis and evaluation of various acetamide derivatives, including this compound, demonstrated significant activity against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 μg/mL against both drug-sensitive and resistant strains . -

Anticancer Evaluation:

In another study, derivatives of this compound were tested against multiple cancer cell lines. Results indicated that the compound effectively induced apoptosis, with IC50 values suggesting it could be developed as a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-6(15)14-8-5-7(10(11,12)13)3-4-9(8)16-2/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTRZNLJNMZADR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.